5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid
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Overview
Description
5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group, a spirocyclic structure, and fluorine atoms, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure followed by the introduction of the boronic acid group. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is prevalent in the synthesis of boronic acid derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols.
Scientific Research Applications
5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The spirocyclic structure and fluorine atoms also contribute to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.
5-aza-spiro[2.3]hexane-1-boronic acid: Does not contain fluorine atoms, resulting in different chemical properties.
5-Boc-2,2-difluoro-5-aza-spiro[2.3]hexane-1-boronic acid pinacol ester: A derivative with a pinacol ester group, which can influence its solubility and reactivity.
Uniqueness
This compound is unique due to its combination of a boronic acid group, spirocyclic structure, and fluorine atoms. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexan-1-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BF2NO4/c1-8(2,3)18-7(15)14-4-9(5-14)6(11(16)17)10(9,12)13/h6,16-17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCNTBVDJSXAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1C2(C1(F)F)CN(C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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